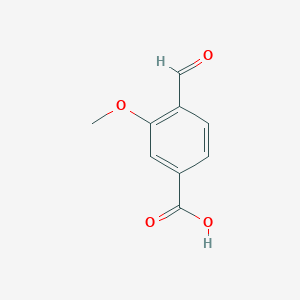
N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound of interest, involves a C-C coupling methodology using Pd(0) and various aryl boronic pinacol ester/acids . This method has proven to be effective for creating a series of compounds with varying substituents, which are then tested for their biological activities. Although the specific synthesis of "N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide" is not detailed, the general approach suggests a potential pathway for its synthesis by modifying the aryl components and coupling conditions accordingly.
Molecular Structure Analysis
The molecular structure of related N-(benzo[d]thiazol-2-yl)acetamide compounds has been studied through crystallography, revealing the importance of hydrogen bonding in the assembly of these molecules . The nature of the hydrogen-bonded assemblies is influenced by the substituents on the benzothiazole moiety. For instance, water can act as a bridge, forming three hydrogen bonds with different parts of the molecule. This insight into the hydrogen bonding patterns could be extrapolated to the compound , suggesting that its molecular structure may also feature significant hydrogen bonding interactions, potentially affecting its physical properties and reactivity.
Chemical Reactions Analysis
The related compounds synthesized in the studies have been evaluated for their biological activities, which include antioxidant, haemolytic, antibacterial, and urease inhibition activities . The most significant activity observed was urease inhibition, where the compounds outperformed the standard used in the assays. Molecular docking studies indicated that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, primarily through hydrogen bonding . This suggests that "N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide" may also exhibit similar reactivity patterns, particularly in the context of enzyme inhibition, due to its structural similarities.
Physical and Chemical Properties Analysis
The physical properties of a closely related compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, were characterized using various techniques including IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction . The crystal structure analysis revealed that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar . While the specific physical and chemical properties of "N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide" are not provided, the methodologies used in these studies could be applied to determine its properties. The compound's difluorobenzyl and dimethoxybenzyl groups may influence its physical properties, such as solubility and melting point, as well as its chemical reactivity.
科学的研究の応用
Biological Effects and Toxicology
The toxicology and biological effects of acetamide derivatives, including their commercial importance and biological consequences, have been reviewed, providing insights into the varied responses to these chemicals. Kennedy (2001) discussed the significance of such compounds, highlighting their continued commercial relevance and the growing body of information regarding their biological impacts (Kennedy, 2001).
Environmental Concerns and Fate
Parabens, chemically related to acetamides, serve as preservatives in various products, raising concerns about their environmental fate and effects, including potential weak endocrine disruption. The review by Haman et al. (2015) on the occurrence, fate, and behavior of parabens in aquatic environments underlines the environmental persistence and ubiquity of such compounds, reflecting ongoing introductions into ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Opioids and Analogs
The chemistry and pharmacology of non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides, have been detailed by Sharma et al. (2018). This review covers the emergence of these substances as drugs of abuse, underscoring the need for monitoring and research on such compounds due to their significant impact on drug markets and potential health risks (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Redox Mediators in Pollution Treatment
The application of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant pollutants has been reviewed by Husain and Husain (2007). This approach demonstrates the potential of using enzyme-redox mediator systems for the treatment of aromatic compounds in industrial effluents, offering insights into future environmental remediation strategies (Husain & Husain, 2007).
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O3S2/c1-27-15-6-13(7-16(9-15)28-2)11-29-21-25-14(12-30-21)8-20(26)24-10-17-18(22)4-3-5-19(17)23/h3-7,9,12H,8,10-11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZSPPDIBKAECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2511980.png)



![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)

![Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2511991.png)

